molecular formula C13H20N2O3 B6787809 N-methyl-1-(6-oxa-2-azaspiro[3.5]nonane-2-carbonyl)cyclopropane-1-carboxamide

N-methyl-1-(6-oxa-2-azaspiro[3.5]nonane-2-carbonyl)cyclopropane-1-carboxamide

Cat. No.: B6787809
M. Wt: 252.31 g/mol
InChI Key: KYCFMYQXRDIDDZ-UHFFFAOYSA-N
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Description

N-methyl-1-(6-oxa-2-azaspiro[35]nonane-2-carbonyl)cyclopropane-1-carboxamide is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

N-methyl-1-(6-oxa-2-azaspiro[3.5]nonane-2-carbonyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-14-10(16)13(4-5-13)11(17)15-7-12(8-15)3-2-6-18-9-12/h2-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCFMYQXRDIDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CC1)C(=O)N2CC3(C2)CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(6-oxa-2-azaspiro[3.5]nonane-2-carbonyl)cyclopropane-1-carboxamide typically involves multiple steps. One common approach starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxetane ring . This intermediate is then subjected to further reactions to introduce the spirocyclic structure and other functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. This would include the use of specialized equipment to handle the reagents and conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(6-oxa-2-azaspiro[3.5]nonane-2-carbonyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® in formic acid for oxidative cyclizations . Reducing agents and various catalysts may also be used depending on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield ring-fused benzimidazoles .

Scientific Research Applications

N-methyl-1-(6-oxa-2-azaspiro[3

Mechanism of Action

The mechanism by which N-methyl-1-(6-oxa-2-azaspiro[3.5]nonane-2-carbonyl)cyclopropane-1-carboxamide exerts its effects is not fully understood. it is believed to interact with molecular targets such as the His194 residue of NQO1, enabling more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This interaction likely involves hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(6-oxa-2-azaspiro[35]nonane-2-carbonyl)cyclopropane-1-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure

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